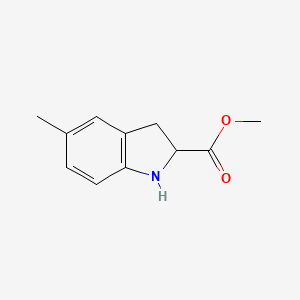
methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methyl group at the 5-position of the indoline ring and a carboxylate ester group at the 2-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The methyl group can be introduced through alkylation reactions, and the carboxylate ester can be formed by esterification of the corresponding carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline-2-carbinol.
Substitution: Halogenated or nitrated indoline derivatives.
Scientific Research Applications
methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways. Its indoline core allows it to bind to specific proteins, altering their function and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylate: Lacks the methyl group at the 5-position.
5-Methylindole: Lacks the carboxylate ester group.
Indoline-2-carboxylate: Similar structure but without the methyl group.
Uniqueness
methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-7-3-4-9-8(5-7)6-10(12-9)11(13)14-2/h3-5,10,12H,6H2,1-2H3 |
InChI Key |
AWPHQOCLRCMPJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
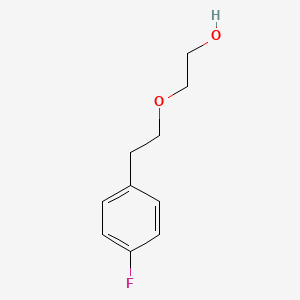
![2-(6-(Pyrrolidin-1-ylmethyl)thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B8302648.png)
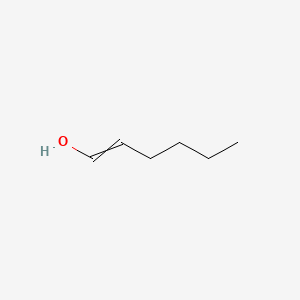
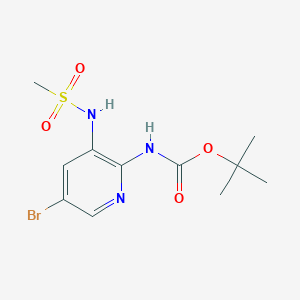
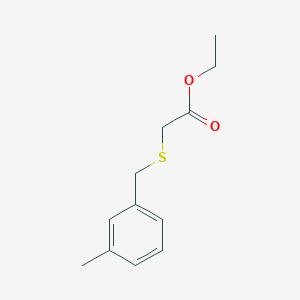
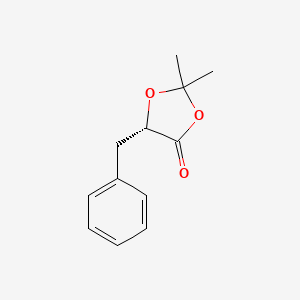
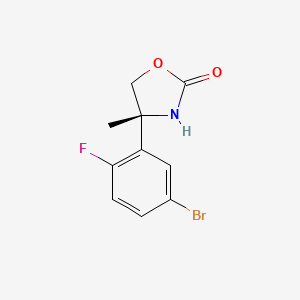
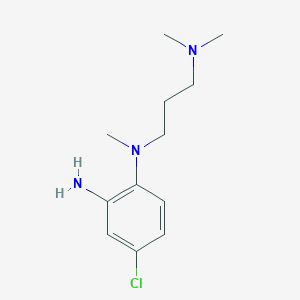
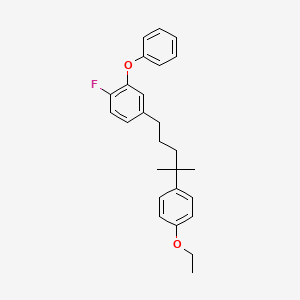
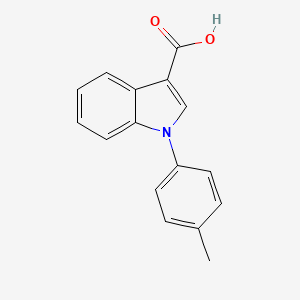
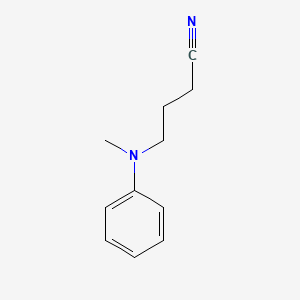
![[3-(4-Methoxy-butyl)-phenyl]-methanol](/img/structure/B8302726.png)
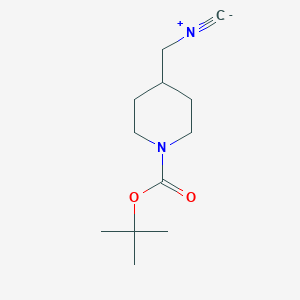
![1,1-Diethoxy-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B8302746.png)
